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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of JNJ-

77242113 (also known as icotrokinra and JNJ-2113), a first-in-class oral peptide antagonist of

the interleukin-23 receptor (IL-23R). JNJ-77242113 is under development for the treatment of

moderate-to-severe plaque psoriasis and other IL-23-mediated autoimmune diseases.[1][2][3]

This document consolidates key preclinical and clinical findings, presenting quantitative data,

experimental methodologies, and visual representations of the signaling pathways involved.

Mechanism of Action
JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high

affinity, thereby competitively inhibiting the binding of IL-23.[1][4] This blockade of the IL-23/IL-

23R interaction is the primary mechanism through which JNJ-77242113 exerts its therapeutic

effects. The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases,

and its inhibition leads to a cascade of downstream effects that ameliorate disease pathology.

[5][6]

Quantitative Analysis of Downstream Signaling
Inhibition
The inhibitory activity of JNJ-77242113 has been quantified in various in vitro and in vivo

models. The following tables summarize the key quantitative data on the downstream signaling
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effects of JNJ-77242113.

Table 1: In Vitro Inhibition of IL-23-Mediated Signaling

Parameter System Value Reference

Binding Affinity (KD)
Human IL-23

Receptor
7.1 pM [1][5]

IC50 for STAT3

Phosphorylation

Inhibition

Human Peripheral

Blood Mononuclear

Cells (PBMCs)

5.6 ± 1.2 pM [4]

IC50 for IFNγ

Production Inhibition
NK cells 18.4 pM [5]

Whole blood from

healthy donors
11 pM [5]

Whole blood from

psoriasis patients
9 pM [5]

IC50 for IL-17A

Production Inhibition

Rat whole blood

(stimulated with 4

ng/mL IL-23)

54 ± 34 pM [4]

Rat whole blood

(stimulated with 20

ng/mL IL-23)

250 ± 62 pM [4]

Table 2: Preclinical In Vivo Efficacy in a Rat Model of IL-23-Induced Skin Inflammation

Parameter Effect of JNJ-77242113 Reference

Skin Thickening
Inhibition of IL-23-induced skin

thickening
[5][6][7]

Gene Expression
Inhibition of IL-17A, IL-17F,

and IL-22 gene induction
[5][6][7]
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Table 3: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (FRONTIER 1 Trial, Week

16)

Dose
PASI 75
Response
Rate

PASI 90
Response
Rate

PASI 100
Response
Rate

Reference

Placebo 9.3% 2.3% 0% [8]

25 mg once daily 37.2% - - [6]

25 mg twice daily 51.2% - - [6]

50 mg once daily - - -

100 mg once

daily
- - -

100 mg twice

daily
78.6% 59.5% 40.5% [8]

Table 4: Pharmacodynamic Biomarker Response in Plaque Psoriasis Patients (FRONTIER 1

Trial)

Biomarker
Effect of JNJ-
77242113

Onset of Action Reference

Serum human beta-

defensin 2 (hBD-2)

Lowered serum levels

relative to placebo
As early as Week 4 [9]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by JNJ-77242113 and the

general workflow of experiments used to assess its activity.
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Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.
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Caption: General experimental workflows for evaluating JNJ-77242113.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the preclinical and clinical studies of JNJ-

77242113 are not fully available in the public domain. However, the following sections describe

the methodologies as reported in the available literature.

In Vitro STAT3 Phosphorylation Assay
Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3

phosphorylation.

Cell System: Human peripheral blood mononuclear cells (PBMCs) or human diffuse large-

cell B-lymphoma (DB) cells.[4]

General Procedure:

Cells are incubated with varying concentrations of JNJ-77242113.

IL-23 is added to stimulate the IL-23R signaling pathway.

Cell lysates are prepared.

The levels of phosphorylated STAT3 (pSTAT3) are measured.

Detection Method: The specific detection method is not detailed, but common techniques

include Western blotting with antibodies specific for pSTAT3 and total STAT3, or a Meso

Scale Discovery (MSD) assay.[2]

In Vitro Cytokine Production Assays
Objective: To measure the effect of JNJ-77242113 on the production of downstream

cytokines such as IFNγ and IL-17A.

Cell System: Human natural killer (NK) cells or whole blood from healthy donors and

psoriasis patients for IFNγ; rat whole blood for IL-17A.[4][5]

General Procedure:

Cells or whole blood are pre-incubated with different concentrations of JNJ-77242113.
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IL-23 (and IL-1β for the rat IL-17A assay) is added to stimulate cytokine production.[4]

After an incubation period, the supernatant is collected.

The concentration of the target cytokine is quantified.

Detection Method: The specific quantification method is not specified, but ELISA or Luminex

assays are standard for this purpose.

Rat Model of IL-23-Induced Skin Inflammation
Objective: To assess the in vivo efficacy of orally administered JNJ-77242113 in a disease-

relevant model.

Animal Model: Rats in which skin inflammation is induced by the administration of IL-23.[5][6]

[7]

General Procedure:

Rats are orally dosed with JNJ-77242113 or a vehicle control.

IL-23 is administered to induce skin inflammation (e.g., in the ear).

Skin thickness is measured as an indicator of inflammation.

Skin tissue is collected for gene expression analysis.

Gene Expression Analysis: The expression of IL-17A, IL-17F, and IL-22 is quantified using

quantitative polymerase chain reaction (qPCR).[5][6][7] Specific primer sequences and

detailed qPCR conditions are not provided in the available sources.

FRONTIER 1 Clinical Trial
Objective: To evaluate the efficacy, safety, and pharmacodynamics of JNJ-77242113 in

patients with moderate-to-severe plaque psoriasis.[5]

Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-

ranging study.[5]
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Participants: Adults with a diagnosis of plaque psoriasis for at least 6 months, a Psoriasis

Area and Severity Index (PASI) score ≥12, an Investigator's Global Assessment (IGA) score

≥3, and body surface area (BSA) involvement ≥10%.[10]

Interventions: Patients were randomized to receive one of five different oral dosing regimens

of JNJ-77242113 or a placebo for 16 weeks.[5]

Primary Endpoint: The proportion of patients achieving at least a 75% improvement from

baseline in their PASI score (PASI 75) at week 16.[11]

Pharmacodynamic Assessments: Blood samples were collected to measure serum levels of

biomarkers such as human beta-defensin 2 (hBD-2).[9] The specific assay used for hBD-2

measurement is not detailed.

Conclusion
JNJ-77242113 is a potent and selective oral antagonist of the IL-23 receptor that effectively

inhibits downstream signaling pathways crucial to the pathogenesis of psoriasis and other

inflammatory diseases. Its mechanism of action, characterized by the blockade of STAT3

phosphorylation and subsequent reduction in pro-inflammatory cytokine production, has been

well-documented in preclinical and clinical studies. The quantitative data from these studies

demonstrate a clear dose-dependent efficacy. While detailed experimental protocols are not

publicly available, the provided methodologies offer a comprehensive overview of the scientific

basis for the development of JNJ-77242113. This technical guide serves as a valuable

resource for researchers and professionals in the field of immunology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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